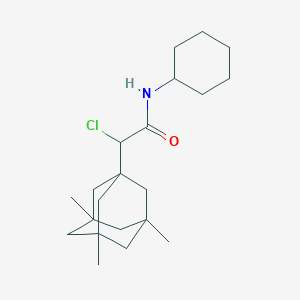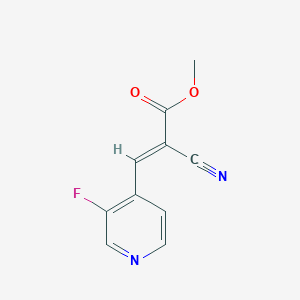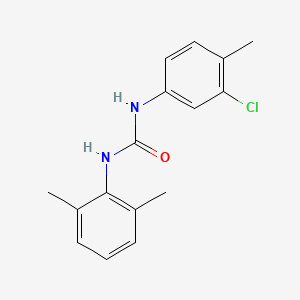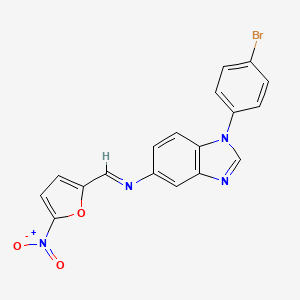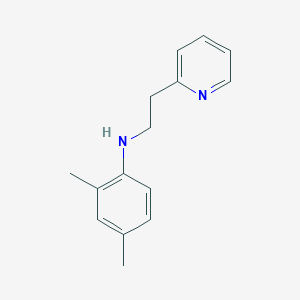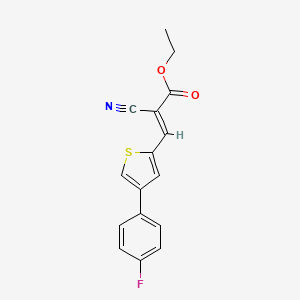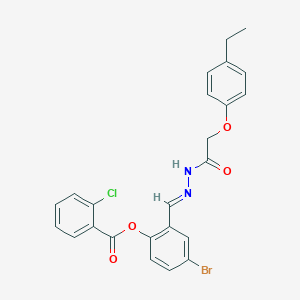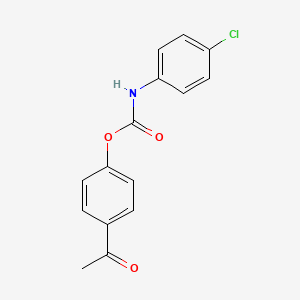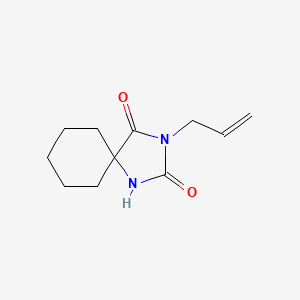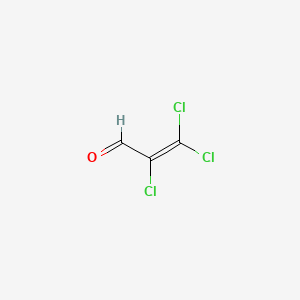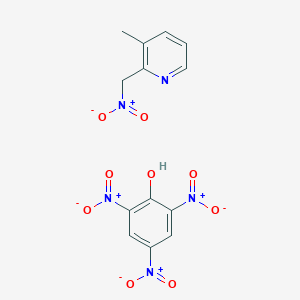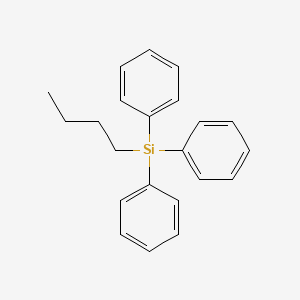
Butyltriphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyltriphenylsilane is an organosilicon compound with the molecular formula C22H24Si. It is a silane derivative where a butyl group is attached to a silicon atom, which is also bonded to three phenyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyltriphenylsilane can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsilane with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as hexane or tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Butyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce various organosilicon compounds .
Applications De Recherche Scientifique
Butyltriphenylsilane has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes.
Mécanisme D'action
The mechanism by which butyltriphenylsilane exerts its effects depends on the specific application. In chemical reactions, it often acts as a hydride donor or a radical initiator. The silicon atom in this compound can form strong bonds with various elements, facilitating different types of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Lacks the butyl group, making it less versatile in certain reactions.
Diphenylsilane: Contains two phenyl groups and is used in similar applications but with different reactivity.
Tert-Butyldiphenylsilane: Similar structure but with a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Butyltriphenylsilane is unique due to the presence of the butyl group, which enhances its reactivity and allows for a broader range of applications compared to its analogs. Its stability and ability to participate in various chemical reactions make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
2117-32-0 |
|---|---|
Formule moléculaire |
C22H24Si |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
butyl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
Clé InChI |
KWKFOXFJSNJMAT-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
